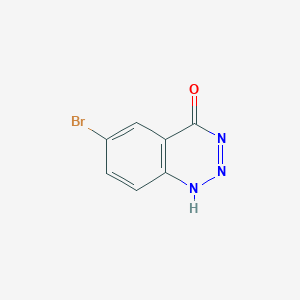

6-bromo-1H-1,2,3-benzotriazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound with the identifier “6-bromo-1H-1,2,3-benzotriazin-4-one” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, which make it a valuable subject of study in chemistry, biology, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “6-bromo-1H-1,2,3-benzotriazin-4-one” involves several steps, each requiring precise reaction conditions to ensure the desired product is obtained. The synthetic routes typically include:

Initial Reactant Preparation: The starting materials are carefully selected based on their reactivity and compatibility with the desired reaction pathway.

Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity. Common reagents used in these reactions include catalysts, solvents, and stabilizers.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants and products.

Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.

Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at position 6 acts as a leaving group in nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the benzotriazinone ring, which polarizes the C–Br bond.

Key Findings:

-

Aromatic Substitution : Reactions with amines, alkoxides, or thiols yield substituted benzotriazinones. For example, coupling with aromatic amines under basic conditions produces 6-aryl derivatives1.

-

Cross-Electrophile Coupling : Nickel-catalyzed cross-coupling with aryl bromides replaces the bromine with aryl groups (Table 1)1.

| Substrate | Electrophile | Catalyst | Conditions | Yield |

|---|---|---|---|---|

| 6-Bromo-1H-1,2,3-benzotriazin-4-one | Bromobenzene | NiCl₂(dme)/Zn | DMA, 80°C | 93%1 |

| This compound | 4-Bromotoluene | NiCl₂(dme)/Zn | DMA, 80°C | 87%1 |

Photochemical Cyclization

Under violet light (420 nm), this compound undergoes photocyclization in continuous flow reactors. This reaction proceeds via a Norrish type II-like mechanism involving a -H shift and N–N bond formation2.

Mechanistic Insights:

-

Key Intermediate : A triplet-state carbonyl forms after light absorption, enabling γ-hydrogen abstraction.

-

Byproduct : The reaction generates N-methylacetamide as the sole byproduct2.

Heterocyclization Reactions

The benzotriazinone scaffold participates in intramolecular cyclization reactions. For example, treatment with TosMIC (toluenesulfonylmethyl isocyanide) and a base induces heterocyclization via α-deprotonation and nucleophilic attack3.

Reaction Pathway:

-

Deprotonation of TosMIC generates an anion.

-

Cyclization occurs via nucleophilic attack on the azide group.

-

Loss of the tosyl group yields nonaromatic intermediates, which aromatize upon elimination3.

Biological Interactions

While not a direct chemical reaction, the bromine atom enhances binding affinity to biological targets. Derivatives of this compound exhibit inhibitory activity against enzymes like alpha-glucosidase (IC₅₀ = 32.37 µM for nitro-substituted analogs)4.

Comparative Reactivity

The bromine substituent’s position (6 vs. 7) significantly impacts reactivity. Computational studies suggest that the 6-bromo derivative exhibits higher electrophilicity at the brominated carbon compared to 7-substituted analogs, favoring nucleophilic substitution3.

Footnotes

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

6-Bromo-1H-1,2,3-benzotriazin-4-one is primarily utilized as a precursor in the synthesis of biologically active compounds. It has been investigated for its potential pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of benzotriazines exhibit antimicrobial properties against a range of pathogens. For instance, compounds synthesized from 6-bromo derivatives have demonstrated efficacy against resistant strains of bacteria .

- Anticancer Properties : Research indicates that certain benzotriazine derivatives can inhibit cancer cell proliferation. For example, modifications to the benzotriazine core have led to compounds with enhanced cytotoxicity against various cancer cell lines .

- Neuropharmacology : The compound has been explored for its effects on neurotransmitter systems, potentially serving as a scaffold for developing drugs targeting neurological disorders .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block:

- Synthesis of Heterocycles : It is used in the preparation of complex heterocyclic compounds through reactions such as cyclization and condensation with amino acids or other nucleophiles .

- Reagent in Coupling Reactions : The compound serves as an effective reagent in various coupling reactions to synthesize arylpiperazine derivatives and other pharmacologically relevant structures .

Material Science

In material science applications, this compound is employed to develop specialty chemicals:

- Polymer Chemistry : Its derivatives are being investigated for use in creating polymers with specific properties such as enhanced thermal stability and chemical resistance.

Case Studies

Several studies highlight the applications of this compound:

Wirkmechanismus

The mechanism of action of “6-bromo-1H-1,2,3-benzotriazin-4-one” involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound binds to particular enzymes or receptors, altering their activity.

Pathways Involved: It may influence metabolic pathways, signal transduction, or gene expression, leading to its observed effects.

Eigenschaften

IUPAC Name |

6-bromo-1H-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGFSZWNWPTKSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Br)C(=O)N=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.